N-(butan-2-yl)-3-methylcyclohexan-1-amine
Description
N-(butan-2-yl)-3-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at the 3-position and a branched butan-2-yl group attached to the nitrogen atom.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butan-2-yl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-6-9(2)8-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
GOYUMCHHLHUILB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCCC(C1)C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Cyclohexanamine Derivatives
One classical approach to synthesize N-(butan-2-yl)-3-methylcyclohexan-1-amine is the alkylation of 3-methylcyclohexan-1-amine with a suitable butan-2-yl electrophile (e.g., butan-2-yl halide). This method involves nucleophilic substitution where the amine nitrogen attacks the alkyl halide.
- Advantages : Straightforward, well-understood chemistry.
- Challenges : Potential for over-alkylation leading to tertiary amines or quaternary ammonium salts; requires control of stoichiometry and reaction conditions.
Alkylation Using Ammonia Excess
According to organic synthesis principles, primary amines can be prepared by alkylation of ammonia with alkyl halides using a large excess of ammonia to favor primary amine formation. For secondary amines like this compound, a similar strategy can be adapted by starting from the primary amine and performing a second alkylation step under controlled conditions.
Reductive Amination
General Methodology
Reductive amination is a versatile and widely used method to prepare substituted amines. It involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is subsequently reduced to the amine.
For this compound, the synthetic route could involve:
- Starting with 3-methylcyclohexanone as the carbonyl compound.
- Reacting with butan-2-ylamine or ammonia derivatives.
- Reduction of the imine intermediate using reducing agents such as sodium cyanoborohydride, hydrogenation catalysts (e.g., Raney nickel), or hydrazine hydrate with catalytic metals.
Catalytic Hydrogenation and Hydrazine Reduction
A patent describing related cyclohexylamine derivatives reports the use of hydrazine hydrate reduction catalyzed by Raney nickel or tin-based reducing agents in alcohol or acidic media at mild temperatures (15-25 °C). This approach can be adapted for the reduction of imines derived from 3-methylcyclohexanone and butan-2-ylamine.
Biocatalytic Synthesis
Enzyme-Catalyzed Reductive Amination
Recent advances in biocatalysis have enabled the stereoselective synthesis of substituted cyclohexylamines using enzyme cascades. Enzymes such as ene-reductases (OYE family), imine reductases (IRed), and formate dehydrogenases (FDH) can be combined in one-pot reactions to convert ketones to amines with high diastereo- and enantioselectivity.
- Example Conditions :
- Substrate concentration: 10 mM
- Enzymes: OYE2 (15-25 μM), IRed (40-50 μM), NADP+ (0.5 mM), and Cb-FDH-QRN (10 μM)
- Buffer: Ammonium formate (1 M, pH 7-8.8)
- Temperature: 20-30 °C
- Reaction time: 24-26 hours
This method is highly suitable for preparing chiral this compound with controlled stereochemistry.
Data Table: Comparative Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 3-methylcyclohexan-1-amine + butan-2-yl halide | Base, solvent (e.g., ethanol), controlled temp | Simple, direct | Over-alkylation risk, purification needed |
| Reductive Amination | 3-methylcyclohexanone + butan-2-ylamine | NaBH3CN or Raney Ni + hydrazine hydrate | High yield, adaptable | Requires careful control of reduction |
| Biocatalytic Synthesis | 3-methylcyclohexanone + amine donors | OYE2, IRed, FDH enzymes, NADP+, ammonium formate buffer | High stereoselectivity, green chemistry | Enzyme cost, longer reaction times |
Summary of Research Discoveries
- Alkylation remains a foundational method but requires optimization to avoid side products.
- Reductive amination with hydrazine hydrate and Raney nickel has been demonstrated as an effective reduction step for cyclohexylamine derivatives in mild conditions, offering a practical synthetic route.
- Biocatalytic cascades show promise for producing stereochemically pure amines, including substituted cyclohexylamines, by combining ene-reductases and imine reductases with cofactor recycling systems.
- The use of ammonium formate buffers and NADP-dependent formate dehydrogenase in biocatalysis enables efficient cofactor recycling, reducing the need for sacrificial substrates and improving sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
N-(butan-2-yl)-3-methylcyclohexan-1-amine is a chemical compound with applications spanning across scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclohexane ring with specific substitution patterns, imparts distinct chemical and biological properties, making it valuable for specific research and industrial uses.
Scientific Research Applications
Chemistry
this compound serves as a building block in organic synthesis for preparing more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution.
- Oxidation: The compound can be oxidized using agents like potassium permanganate () or chromium trioxide () to form corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can be carried out using hydrogen gas () in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present.
- Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions, such as alkyl halides and hydroxide ions ().
Biology
This compound is investigated for its potential biological activity, including its interaction with enzymes and receptors. Studies explore its mechanism of action and aim to identify specific molecular targets within biological systems.
Medicine
This compound is explored for its potential therapeutic effects, particularly in developing new pharmaceuticals. Researches also focus on its potential therapeutic properties, particularly in the context of drug development.
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound is compared to structurally related amines (Table 1), focusing on substituent effects and molecular characteristics.
Table 1: Structural and Molecular Comparison
Key Observations:
- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~169 g/mol) is intermediate between simpler aliphatic amines (e.g., N-Methylcyclohexanamine) and bulkier aromatic derivatives (e.g., ’s naphthyl-containing amine). The butan-2-yl group enhances lipophilicity compared to methyl substituents .
- This contrasts with ’s olefinic amines, where linear chains and aromatic groups reduce steric bulk but increase conjugation .
Physicochemical and Functional Properties
- Solubility: The cyclohexane ring and branched alkyl chain likely reduce water solubility compared to aromatic amines (e.g., ’s benzamide derivatives) but enhance solubility in organic solvents .
- Boiling/Melting Points: Higher molecular weight and branching suggest a boiling point range of 180–220°C (estimated), lower than aromatic amines but higher than linear aliphatic amines like N-Methylcyclohexanamine .
Biological Activity
N-(butan-2-yl)-3-methylcyclohexan-1-amine is a compound of growing interest in biological and medicinal chemistry. Its unique structure, characterized by a cyclohexane ring with a butan-2-yl amine substituent and a methyl group, suggests potential interactions with biological targets such as enzymes and receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H23N
- Molecular Weight : Approximately 183.33 g/mol
- CAS Number : [1344017-42-0]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may modulate enzyme activity, influencing biochemical pathways.
- Receptors : Binding to specific receptors can alter cellular signaling processes.
These interactions can lead to various biological effects, making the compound a candidate for further pharmacological research.
Potential Therapeutic Applications
This compound has been explored for several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .
- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems could reveal applications in treating neurological disorders.
In Silico Studies
Recent molecular docking studies have indicated that this compound may interact effectively with specific protein targets involved in cancer pathways. For example, binding affinities to caspase enzymes suggest potential roles in apoptosis regulation .
Experimental Studies
A study involving the synthesis and characterization of related compounds demonstrated that structural modifications can significantly impact biological activity. For instance, alterations in substituents on the cyclohexane ring influenced binding affinities to target proteins, highlighting the importance of structural design in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(butan-2-yl)-3-methylcyclohexan-1-amines | Cyclohexane ring with butan-2-yl and methyl substituents | Potential enzyme/receptor interactions |
| N-(butan-2-yl)-1-phenylcyclohexan-1-amines | Phenyl substitution on cyclohexane | Investigated for neuropharmacological effects |
| N-(butan-2-yl)-3-methylcyclohexan-1-thiol | Thiol group addition | Explored for antioxidant properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(butan-2-yl)-3-methylcyclohexan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of 3-methylcyclohexan-1-amine with 2-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key parameters include:
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilic substitution kinetics .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
- Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 80°C | 60–75% |
| Reaction Time | 12–24 hrs | – |
| Solvent | DMF | – |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer :
- NMR : NMR shows characteristic signals: δ 1.2–1.4 ppm (m, cyclohexane CH₂), δ 2.2 ppm (s, N–CH(CH₂CH₃)) .
- Mass Spectrometry : ESI-MS m/z 183.34 [M+H]⁺ confirms molecular weight .
- X-ray Crystallography (if crystalline): Resolves stereochemistry of the cyclohexane ring and butan-2-yl group .
Q. What physicochemical properties are critical for formulating this compound in biological assays?
- Methodological Answer :
- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity suitable for membrane permeability .
- Solubility : Poor aqueous solubility (<1 mg/mL); use DMSO or cyclodextrin-based carriers for in vitro studies .
- Stability : Stable at −20°C under inert gas; degrades in acidic conditions (pH < 4) via hydrolysis .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what chiral analysis techniques are recommended?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IC column with hexane/isopropanol (90:10) to separate R/S enantiomers (resolution >1.5) .
- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects at 220–250 nm .
- Stereochemical Impact : R-enantiomer shows 3-fold higher binding affinity to serotonin receptors in preliminary docking studies .
Q. What structure-activity relationships (SARs) explain the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Effects :
- 3-Methyl Group : Enhances steric hindrance, reducing off-target interactions (e.g., CYP450 inhibition) .
- Butan-2-yl Chain : Optimal length for hydrophobic binding pockets in CNS targets .
- Data Table :
| Derivative | Target Affinity (IC₅₀) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| Parent Compound | 10 µM | 1:8.5 |
| 3-Ethyl Analog | 15 µM | 1:4.2 |
Q. How can contradictory data on the compound’s metabolic stability be addressed methodologically?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., N-dealkylation products) .
- Confounding Factors :
- Species-specific CYP450 isoforms: Human CYP3A4 vs. rat CYP2D .
- Buffer pH: Alkaline conditions stabilize the amine against oxidation .
Q. What computational strategies predict the binding mode of this compound to neurological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
